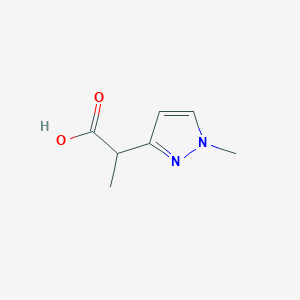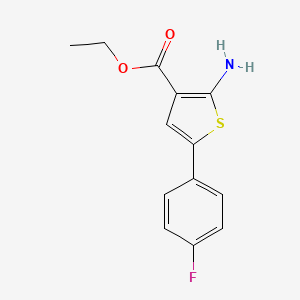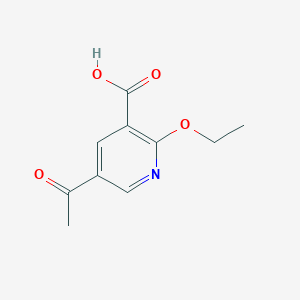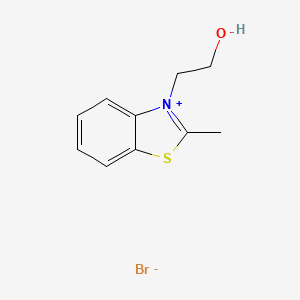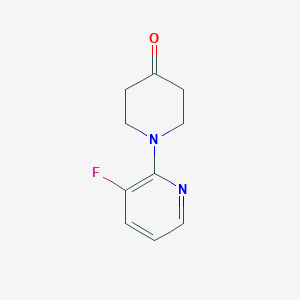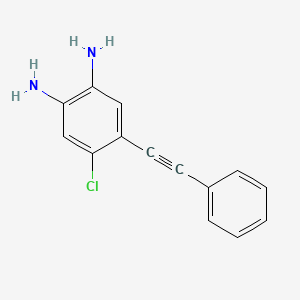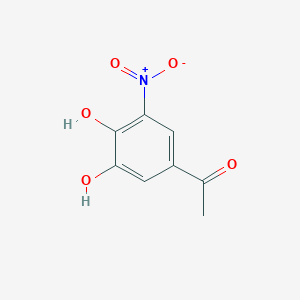
1-(3,4-Dihydroxy-5-nitrophenyl)ethanone
Overview
Description
1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is an organic compound characterized by the presence of hydroxyl and nitro groups on a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone can be achieved through several methods. One common approach involves the nitration of 3,4-dihydroxyacetophenone. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
1-(3,4-Dihydroxy-5-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate cellular pathways and exert biological effects, such as antioxidant activity by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrovanillin: Contains a methoxy group instead of an ethanone group, leading to different reactivity and applications.
Uniqueness
1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is unique due to the combination of hydroxyl and nitro groups on the phenyl ring, along with the ethanone group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7NO5 |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H7NO5/c1-4(10)5-2-6(9(13)14)8(12)7(11)3-5/h2-3,11-12H,1H3 |
InChI Key |
RZTRFWLYXYIRAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
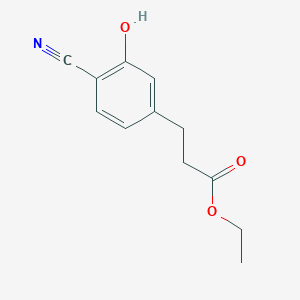
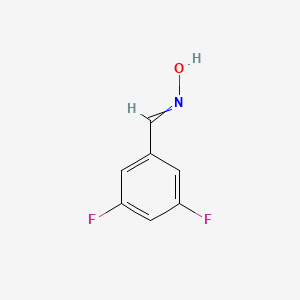
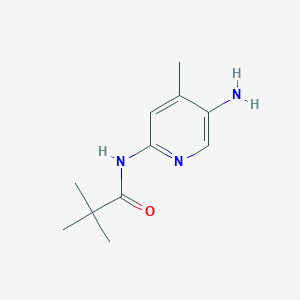
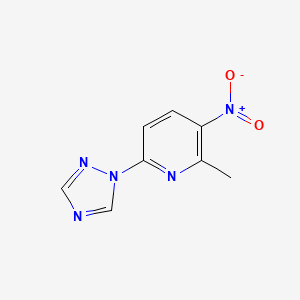
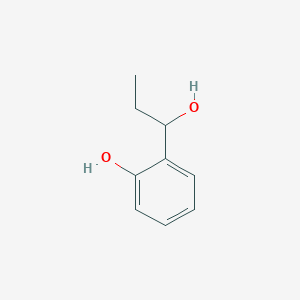
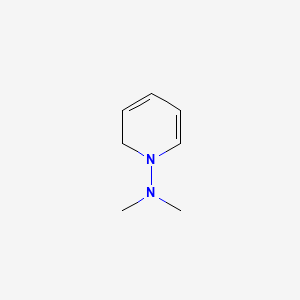
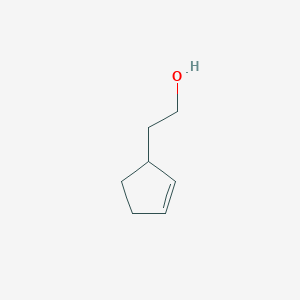
![3-[(2R,4R)-4-hydroxypyrrolidin-2-yl]propanoic acid](/img/structure/B8696812.png)
